Teriparatide acetate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es wird hauptsächlich als anaboles Mittel zur Förderung der Knochenbildung eingesetzt und ist wirksam bei der Behandlung bestimmter Formen der Osteoporose .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Teriparatid wird unter Verwendung der rekombinanten DNA-Technologie synthetisiert. Das Gen, das für die ersten 34 Aminosäuren des menschlichen Parathormons kodiert, wird in ein bakterielles Plasmid eingefügt, das dann in Escherichia-coli-Bakterien eingeführt wird. Die Bakterien exprimieren das Hormon, das anschließend durch eine Reihe von chromatografischen Verfahren gereinigt wird .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Teriparatid die großtechnische Fermentation von gentechnisch veränderten Escherichia coli. Die Fermentationsbrühe wird einer Zelllyse unterzogen, um das Hormon freizusetzen, gefolgt von Reinigungsschritten wie Ionenaustauschchromatographie, Umkehrphasen-Hochleistungsflüssigchromatographie und Ultrafiltration, um die gewünschte Reinheit und Konzentration zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Teriparatide is synthesized using recombinant DNA technology. The gene encoding the first 34 amino acids of the human parathyroid hormone is inserted into a bacterial plasmid, which is then introduced into Escherichia coli bacteria. The bacteria express the hormone, which is subsequently purified through a series of chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of teriparatide involves large-scale fermentation of genetically modified Escherichia coli. The fermentation broth is subjected to cell lysis to release the hormone, followed by purification steps including ion-exchange chromatography, reverse-phase high-performance liquid chromatography, and ultrafiltration to achieve the desired purity and concentration .

Analyse Chemischer Reaktionen

Key Reaction Steps:

a. Acetylation of N-acetylglucosamine

-

Reactants : N-acetyl-β-D-glucosamine (25.0 g, 113.1 mmol) + acetyl chloride (50 mL, 707.0 mmol)

-

Conditions : 0°C → room temperature, 4 days

-

Product : Acetyl-protected chloroside intermediate

-

Catalyst : Tetrabutylammonium iodide (phase transfer catalyst)

b. Azide Coupling

-

Reactants : Chloroside intermediate + NaN₃ (8.82 g, 135.70 mmol)

-

Conditions : DCM/water (1:1), room temperature, 2 hours

-

Product : Azide-functionalized compound

c. Glycoamino Acid Formation

-

Reactants : Reduced azide + Fmoc-Asp-OtBu

-

Coupling Agents : HOBt (hydroxybenzotriazole), DIC (diisopropylcarbodiimide)

-

Solvent : DMF, room temperature, overnight

d. Deprotection

-

Reagents : TFA (trifluoroacetic acid)/DCM (3:1 v/v)

-

Conditions : Room temperature, 2 hours

-

Product : Fmoc-Asn(Ac₃GlcNAc)-OH building block

Reaction Parameters:

Metabolic Reactions

Teriparatide undergoes enzymatic degradation in vivo, primarily in the liver and kidneys:

Pharmacokinetic Data:

| Parameter | Value | Source |

|---|---|---|

| Half-life (SC) | ~1 hour | |

| Systemic Clearance | 62 L/hr (women), 94 L/hr (men) | |

| Metabolic Pathway | Non-specific hepatic enzymes |

-

Key Metabolites : Fragmented peptide chains (not fully characterized).

Stability Under Formulation Conditions

Teriparatide acetate hydrate’s solution stability depends on pH and excipients:

| Factor | Condition | Impact |

|---|---|---|

| pH | 3.8–4.5 (optimized range) | Prevents aggregation/deamidation |

| Preservative | 3 mg/mL metacresol | Maintains sterility |

| Buffer | Sodium acetate/acetic acid | Stabilizes peptide structure |

Formulations remain stable for 28 days at 2–8°C .

Orthogonal Reactivity in Modifications

Selective glycosylation at Asn or Ser residues alters bioactivity:

| Derivative | Glycosylation Site | Anti-Osteoporosis Activity (vs. Native) |

|---|---|---|

| PTHG-2 | Ser¹⁷ | 1.3× increase in bone density |

| PTHG-4 | Asn¹⁶ | 2.1× increase (rat models) |

Wissenschaftliche Forschungsanwendungen

Teriparatid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellpeptid in Studien zur Proteinfaltung und -stabilität verwendet.

Biologie: Teriparatid wird in der Forschung zum Knochenstoffwechsel und zur Regulation der Kalziumhomöostase eingesetzt.

5. Wirkmechanismus

Teriparatid entfaltet seine Wirkung, indem es die Wirkung des natürlichen Parathormons nachahmt. Es bindet an spezifische Rezeptoren auf Osteoblasten und stimuliert diese Zellen, neuen Knochen zu produzieren. Dieser Prozess beinhaltet die Aktivierung des cyclischen Adenosinmonophosphat-(cAMP)-Signalwegs, was zu einer erhöhten Knochenbildung und verbesserten Knochendichte führt .

Ähnliche Verbindungen:

Alendronat: Ein Bisphosphonat, das die Knochenresorption durch Osteoklasten hemmt.

Fosamax (Alendronat): Ein weiteres Bisphosphonat mit ähnlichen Wirkungen wie Alendronat.

Evenity (Romosozumab): Ein monoklonaler Antikörper, der Sclerostin hemmt, was zu einer erhöhten Knochenbildung führt

Vergleich: Im Gegensatz zu Bisphosphonaten wie Alendronat und Fosamax, die in erster Linie die Knochenresorption hemmen, fördert Teriparatid aktiv die Knochenbildung. Evenity fördert zwar ebenfalls die Knochenbildung, arbeitet aber über einen anderen Mechanismus, indem es Sclerostin hemmt. Der einzigartige Mechanismus von Teriparatid, die Osteoblastenaktivität zu stimulieren, macht es besonders effektiv bei der Steigerung der Knochenmasse und -dichte .

Wirkmechanismus

Teriparatide exerts its effects by mimicking the action of the natural parathyroid hormone. It binds to specific receptors on osteoblasts, stimulating these cells to produce new bone. This process involves the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway, which leads to increased bone formation and improved bone density .

Vergleich Mit ähnlichen Verbindungen

Alendronate: A bisphosphonate that inhibits bone resorption by osteoclasts.

Fosamax (Alendronate): Another bisphosphonate with similar effects to alendronate.

Evenity (Romosozumab): A monoclonal antibody that inhibits sclerostin, leading to increased bone formation

Comparison: Unlike bisphosphonates such as alendronate and Fosamax, which primarily inhibit bone resorption, teriparatide actively promotes bone formation. Evenity, while also promoting bone formation, works through a different mechanism by inhibiting sclerostin. Teriparatide’s unique mechanism of stimulating osteoblast activity makes it particularly effective in increasing bone mass and density .

Biologische Aktivität

Teriparatide acetate hydrate, a recombinant form of human parathyroid hormone (PTH), is primarily used in the treatment of osteoporosis. It mimics the biological activity of the N-terminal 34 amino acids of the natural PTH, promoting bone formation and increasing bone mineral density. This article explores its biological activity, pharmacological mechanisms, clinical efficacy, and safety profile based on diverse research findings.

Teriparatide functions by preferentially stimulating osteoblastic activity over osteoclastic activity, leading to increased bone formation. The biological effects are mediated through the binding to specific high-affinity receptors on osteoblasts and osteocytes, activating signaling pathways that promote bone growth and reduce resorption .

Key Actions:

- Increases osteoblast proliferation and activity.

- Enhances calcium absorption in the intestines and renal tubules.

- Stimulates the release of growth factors from bone matrix .

Pharmacokinetics

Teriparatide is administered via subcutaneous injection at a standard dosage of 20 µg/day. Following administration, peak serum concentrations are typically reached within 4 to 6 hours, with a transient increase in serum calcium levels observed . The pharmacokinetics indicate a short half-life, necessitating daily dosing to maintain therapeutic effects.

Case Studies and Clinical Trials

- Postmenopausal Osteoporosis : A significant clinical trial demonstrated that teriparatide significantly reduces the risk of vertebral and non-vertebral fractures in postmenopausal women with severe osteoporosis. Over 1,600 women were enrolled, showing a 65% reduction in vertebral fractures compared to placebo over 18 months .

- Men with Osteoporosis : Another study focused on men with primary or hypogonadal osteoporosis indicated that teriparatide effectively increased bone mineral density (BMD) at the lumbar spine and hip after 24 months of treatment .

- Long-term Safety : A comprehensive evaluation involving over 2,800 participants across various studies indicated that teriparatide is generally well tolerated. The most common adverse effects included transient hypercalcemia and injection site reactions; however, these were typically mild and resolved after discontinuation .

Table: Summary of Clinical Findings

| Study Type | Population | Duration | Key Findings |

|---|---|---|---|

| Phase 3 Trial | Postmenopausal women | 18 months | 65% reduction in vertebral fractures |

| Long-term Study | Men with osteoporosis | 24 months | Significant increase in BMD at lumbar spine |

| Safety Evaluation | Mixed population | Varies | Transient hypercalcemia in 11% of patients |

Adverse Reactions

The safety profile of teriparatide has been evaluated in multiple clinical trials. Common adverse reactions include:

- Hypercalcemia : Transient increases in serum calcium levels were noted but did not lead to persistent hypercalcemia or related complications.

- Injection Site Reactions : Mild reactions such as pain or redness at the injection site were reported.

- Urolithiasis : Although there was no significant increase in kidney stones compared to placebo groups, caution is advised for patients with a history of urolithiasis .

Monitoring Recommendations

Patients receiving teriparatide should undergo regular monitoring for:

Q & A

Basic Research Questions

Q. What experimental designs are recommended for establishing bioequivalence between teriparatide acetate hydrate formulations?

A two-period, two-sequence crossover study under fasted conditions in healthy subjects (aged 18–65) is standard for bioequivalence assessment. Each subject receives a single 20 µg subcutaneous dose of the test and reference formulations, with pharmacokinetic parameters (e.g., AUC, Cmax) compared to demonstrate equivalence . This design minimizes inter-subject variability and ensures robust statistical power.

Q. How is the purity and composition of this compound validated in pharmaceutical research?

High-performance liquid chromatography (HPLC) with UV detection is used to quantify teriparatide content. Calculations correct for water, acetate, and chloride content, with acceptance criteria set at 95.0%–105.0% on an anhydrous, acetic acid-free basis. Batch consistency is ensured through strict controls on starting materials and enantiomeric purity .

Q. What clinical evidence supports the efficacy of this compound in reducing fracture risk?

A pivotal randomized trial (N=1,637 postmenopausal women with osteoporosis) showed 20 µg/day reduced vertebral fracture risk by 65% (RR=0.35) and nonvertebral fractures by 53% (RR=0.47) over 21 months. Bone mineral density (BMD) increased by 9% (lumbar spine) and 3% (femoral neck) compared to placebo .

Q. What are the pharmacokinetic considerations for subcutaneous administration of this compound?

Subcutaneous injection in the abdominal wall ensures consistent absorption. Bioequivalence studies confirm a tmax of ~1 hour and elimination half-life of ~1 hour, with no accumulation observed after daily dosing .

Advanced Research Questions

Q. How should researchers address contradictions in dose-response relationships for this compound?

While the 40 µg dose increased BMD more than 20 µg (13% vs. 9% in lumbar spine), fracture risk reduction was similar. Advanced studies should explore mechanistic differences, such as osteoblast saturation effects or trabecular vs. cortical bone responses, using micro-CT and histomorphometry .

Q. What methodologies improve batch-to-batch consistency in research-grade this compound?

Request additional quality controls (e.g., peptide content, TFA removal <1%) for sensitive assays. For cell-based studies, HPLC-MS analysis ensures solubility and impurity profiles remain within acceptable thresholds, minimizing variability in bioactivity .

Q. How can long-term safety concerns, such as osteosarcoma risk, be evaluated in preclinical models?

Use transgenic rodent models with human PTH receptors to assess carcinogenic potential. Combine histopathology with biomarkers like alkaline phosphatase and osteocalcin to monitor bone turnover anomalies over extended dosing periods .

Q. What novel delivery systems are being explored to enhance this compound’s therapeutic profile?

Research focuses on extended-release microneedle patches and biodegradable polymer carriers to reduce dosing frequency. Pharmacokinetic modeling is critical to optimize release kinetics while maintaining pulsatile PTH secretion, which is essential for anabolic effects .

Q. How do variations in acetate counterion content impact biological activity?

Conduct comparative studies using acetate-free analogs (e.g., hydrochloride salts) in in vitro osteoblast differentiation assays. Monitor changes in cAMP signaling and mineralized nodule formation to quantify acetate’s role in stability and receptor binding .

Q. What strategies resolve discrepancies in non-clinical vs. clinical toxicity data for this compound?

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent toxicokinetic data to humans. Validate findings with human primary osteoblast cultures to identify species-specific metabolic pathways .

Q. Methodological Notes

- Data Analysis : Use mixed-effects models for crossover studies to account for period and sequence effects .

- Contradictory Findings : Apply sensitivity analyses to differentiate statistical noise from true biological variability (e.g., BMD vs. fracture risk outcomes) .

- Quality Control : Adhere to Ph.Eur./USP monographs for purity testing and include stability studies under ICH guidelines .

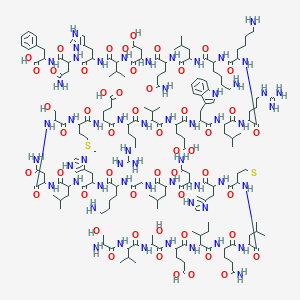

Eigenschaften

CAS-Nummer |

52232-67-4 |

|---|---|

Molekularformel |

C181H291N55O51S2 |

Molekulargewicht |

4118 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1 |

InChI-Schlüssel |

OGBMKVWORPGQRR-UMXFMPSGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |

Key on ui other cas no. |

52232-67-4 |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

99294-94-7 (acetate) |

Sequenz |

SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF |

Synonyme |

Forteo; hPTH (1-34); Human Parathyroid Hormone (1-34); Parathar; Teriparatide; Teriparatide Acetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.